molecular formula C14H18ClN3O B12843046 7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl

7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl

Cat. No.: B12843046
M. Wt: 279.76 g/mol
InChI Key: MAMRRKKDWDXGLL-UHFFFAOYSA-N
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Description

7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one hydrochloride is a complex organic compound with a unique structure that includes a pyrido[3,4-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one hydrochloride typically involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines. This reaction is followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . The reaction conditions often require specific solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and yield while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved are still under investigation .

Properties

Molecular Formula

C14H18ClN3O

Molecular Weight

279.76 g/mol

IUPAC Name

7-benzyl-3,4a,5,6,8,8a-hexahydropyrido[3,4-d]pyrimidin-4-one;hydrochloride

InChI

InChI=1S/C14H17N3O.ClH/c18-14-12-6-7-17(9-13(12)15-10-16-14)8-11-4-2-1-3-5-11;/h1-5,10,12-13H,6-9H2,(H,15,16,18);1H

InChI Key

MAMRRKKDWDXGLL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2C1C(=O)NC=N2)CC3=CC=CC=C3.Cl

Origin of Product

United States

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